molecular formula C5H11N3O2S B2413122 1,1-dimethyl-2-[(Z)-1-(methylsulfanyl)-2-nitroethenyl]hydrazine CAS No. 120739-61-9

1,1-dimethyl-2-[(Z)-1-(methylsulfanyl)-2-nitroethenyl]hydrazine

Cat. No.: B2413122
CAS No.: 120739-61-9
M. Wt: 177.22
InChI Key: QAUBTIIOIQMXCV-PLNGDYQASA-N
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Description

1,1-dimethyl-2-[(Z)-1-(methylsulfanyl)-2-nitroethenyl]hydrazine is an organic compound with the molecular formula C5H11N3O2S It is a derivative of hydrazine, characterized by the presence of a nitroethenyl group and a methylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-dimethyl-2-[(Z)-1-(methylsulfanyl)-2-nitroethenyl]hydrazine typically involves the reaction of dimethylhydrazine with a nitroethenyl compound in the presence of a methylsulfanyl group. The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory but optimized for higher yield and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to isolate the compound from by-products .

Chemical Reactions Analysis

Types of Reactions

1,1-dimethyl-2-[(Z)-1-(methylsulfanyl)-2-nitroethenyl]hydrazine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitrogen oxides, while reduction can produce amines .

Scientific Research Applications

1,1-dimethyl-2-[(Z)-1-(methylsulfanyl)-2-nitroethenyl]hydrazine has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,1-dimethyl-2-[(Z)-1-(methylsulfanyl)-2-nitroethenyl]hydrazine involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the methylsulfanyl group can interact with thiol groups in proteins, affecting their function and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1-dimethyl-2-[(Z)-1-(methylsulfanyl)-2-nitroethenyl]hydrazine is unique due to the presence of both a nitroethenyl group and a methylsulfanyl group, which confer distinct chemical properties and reactivity compared to other hydrazine derivatives .

Properties

IUPAC Name

1,1-dimethyl-2-[(Z)-1-methylsulfanyl-2-nitroethenyl]hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N3O2S/c1-7(2)6-5(11-3)4-8(9)10/h4,6H,1-3H3/b5-4-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAUBTIIOIQMXCV-PLNGDYQASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)NC(=C[N+](=O)[O-])SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)N/C(=C/[N+](=O)[O-])/SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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